3-epi-Ochratoxin A
CAS No.: 189152-21-4
Cat. No.: VC20830219
Molecular Formula: C20H18ClNO6
Molecular Weight: 403.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 189152-21-4 |
|---|---|
| Molecular Formula | C20H18ClNO6 |
| Molecular Weight | 403.8 g/mol |
| IUPAC Name | (2S)-2-[[(3S)-5-chloro-8-hydroxy-3-methyl-1-oxo-3,4-dihydroisochromene-7-carbonyl]amino]-3-phenylpropanoic acid |
| Standard InChI | InChI=1S/C20H18ClNO6/c1-10-7-12-14(21)9-13(17(23)16(12)20(27)28-10)18(24)22-15(19(25)26)8-11-5-3-2-4-6-11/h2-6,9-10,15,23H,7-8H2,1H3,(H,22,24)(H,25,26)/t10-,15-/m0/s1 |
| Standard InChI Key | RWQKHEORZBHNRI-BONVTDFDSA-N |
| Isomeric SMILES | C[C@H]1CC2=C(C=C(C(=C2C(=O)O1)O)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O)Cl |
| SMILES | CC1CC2=C(C=C(C(=C2C(=O)O1)O)C(=O)NC(CC3=CC=CC=C3)C(=O)O)Cl |
| Canonical SMILES | CC1CC2=C(C=C(C(=C2C(=O)O1)O)C(=O)NC(CC3=CC=CC=C3)C(=O)O)Cl |
Introduction
Chemical Structure and Properties
3-epi-Ochratoxin A is a stereoisomer of Ochratoxin A with the molecular formula C20H18ClNO6 and a molecular weight of 403.8 g/mol . The compound's IUPAC name is (2S)-2-[[(3S)-5-chloro-8-hydroxy-3-methyl-1-oxo-3,4-dihydroisochromene-7-carbonyl]amino]-3-phenylpropanoic acid . As implied by the "epi" prefix in its name, this compound differs from Ochratoxin A in its stereochemistry at the 3-position, specifically having an S configuration at this stereogenic center.
Structural Characteristics
The structural backbone of 3-epi-Ochratoxin A contains a dihydroisocoumarin moiety linked to L-phenylalanine through an amide bond . This compound possesses multiple functional groups that contribute to its chemical reactivity and biological interactions:
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A chlorine substituent at position 5
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A hydroxyl group at position 8
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A methyl group at position 3 with S stereochemistry
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A carboxylic acid group from the phenylalanine component
Unlike the parent compound Ochratoxin A, which has an R configuration at position 3, the S configuration in 3-epi-Ochratoxin A creates a distinct three-dimensional arrangement that may affect its biological activity and receptor interactions.
Structural Comparison with Ochratoxin Family Members
The ochratoxin family comprises several structurally related compounds that differ in their functional groups and stereochemistry. Table 1 presents a comparative analysis of 3-epi-Ochratoxin A alongside other major ochratoxin derivatives.
Table 1: Structural Comparison of 3-epi-Ochratoxin A with Related Ochratoxin Compounds
| Compound | Molecular Weight | R1 Group | R2 Group | Position 3 Stereochemistry | Structural Distinctions |
|---|---|---|---|---|---|
| 3-epi-Ochratoxin A | 403.8 g/mol | Phenylalanine | Cl | S | S configuration at position 3 |
| Ochratoxin A | 403.8 g/mol | Phenylalanine | Cl | R | R configuration at position 3 |
| Ochratoxin B | 370 g/mol | Phenylalanine | H | R | Lacks chlorine at position 5 |
| Ochratoxin C | 431 g/mol | Phenylalanine Ethyl ester | Cl | R | Ethyl ester of phenylalanine |
| Ochratoxin α | 256 g/mol | OH | Cl | R | Lacks phenylalanine moiety |
While Ochratoxin A and 3-epi-Ochratoxin A share the same molecular weight and elemental composition, their different stereochemistry at position 3 creates distinct molecular conformations that may affect their binding to proteins, receptors, and enzymes .
Analytical Detection Methods
Chromatographic Techniques
The detection and quantification of 3-epi-Ochratoxin A present analytical challenges due to its structural similarity to Ochratoxin A. High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) is commonly employed for ochratoxin analysis, as demonstrated in studies of other ochratoxin derivatives . For 3-epi-Ochratoxin A specifically, chromatographic separation would need to effectively resolve this epimer from Ochratoxin A and other structurally related compounds.
Mass Spectrometry Approaches
Liquid Chromatography coupled with Mass Spectrometry (LC-MS) offers enhanced selectivity for distinguishing between stereoisomers like Ochratoxin A and 3-epi-Ochratoxin A. Multiple Reaction Monitoring (MRM) modes can be utilized to detect specific fragmentation patterns that might differ between these epimers, providing more definitive identification.
The development of targeted analytical methods for 3-epi-Ochratoxin A would significantly advance research into its occurrence, formation, and potential toxicological significance.
Toxicological Considerations
Structure-Activity Relationships
Stereochemistry often plays a crucial role in the biological activity of compounds. The S configuration at position 3 in 3-epi-Ochratoxin A versus the R configuration in Ochratoxin A could result in:
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Different binding affinities to plasma proteins
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Altered interactions with cellular receptors and enzymes
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Modified metabolic pathways and clearance rates
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Potentially different toxicological outcomes
Research examining these structure-activity relationships would provide valuable insights into the potential health implications of 3-epi-Ochratoxin A exposure.
Regulatory Status and Risk Assessment
Analytical Reference Standards
Future Research Directions
Several key research areas would significantly advance our understanding of 3-epi-Ochratoxin A:
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Systematic studies on its natural occurrence in food commodities
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Development of selective analytical methods for its detection and quantification
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Comparative toxicological assessment with Ochratoxin A
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Investigation of its formation during food processing and storage
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Metabolic studies to determine its biotransformation pathways
These research initiatives would fill critical knowledge gaps and provide a more comprehensive understanding of the significance of 3-epi-Ochratoxin A in food safety and human health.
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